
4-methyl-N-(6-morpholino-6-oxohexyl)benzenesulfonamide
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Description
4-methyl-N-(6-morpholino-6-oxohexyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H26N2O4S and its molecular weight is 354.47. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Morpholine rings are often involved in forming hydrogen bonds with biological targets, while benzenesulfonamide groups can act as bioisosteres for carboxylic acids .
Biochemical Pathways
Without specific information on “4-methyl-N-(6-morpholino-6-oxohexyl)benzenesulfonamide”, it’s difficult to determine the exact biochemical pathways it affects. Morpholine and benzenesulfonamide derivatives are often involved in a variety of biochemical pathways due to their ability to interact with various biological targets .
Pharmacokinetics
Morpholine derivatives are generally well-absorbed and can cross biological membranes due to their lipophilic nature .
Biological Activity
4-methyl-N-(6-morpholino-6-oxohexyl)benzenesulfonamide is a benzenesulfonamide derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings from diverse sources.
Chemical Structure and Properties
The compound features a benzenesulfonamide structure with a morpholino group and a hexyl chain, contributing to its solubility and potential interaction with biological targets. The general formula can be represented as follows:
Property | Value |
---|---|
Molecular Weight | 302.41 g/mol |
Solubility | Soluble in DMSO and DMF |
Melting Point | Not specified |
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. In vitro assays have shown significant inhibitory effects against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and MCF-7 cells.
Case Study: Anticancer Efficacy
A study evaluated the compound's effects on MDA-MB-231 and MCF-7 cell lines, reporting an IC50 range of 1.52–6.31 μM for significant antiproliferative activity. The selectivity index was noted to be between 5.5 to 17.5 , indicating a higher efficacy against cancer cells compared to normal breast cells (MCF-10A) .
The mechanism underlying the anticancer activity appears to involve the induction of apoptosis. Specifically, compound 4e (a related sulfonamide) was shown to increase annexin V-FITC positive staining in MDA-MB-231 cells by 22-fold , indicating enhanced apoptotic activity compared to controls .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits notable antimicrobial activity. It was tested against several bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae.
Table 2: Antimicrobial Activity Results
Compound | Bacterial Strain | Inhibition (%) at 50 μg/mL |
---|---|---|
4e | Staphylococcus aureus | 80.69% |
4g | Klebsiella pneumoniae | 79.46% |
4h | Klebsiella pneumoniae | 77.52% |
These results indicate that the compound can significantly inhibit bacterial growth, suggesting its potential as an antimicrobial agent .
Carbonic Anhydrase Inhibition
The compound also exhibits inhibitory effects on carbonic anhydrases (CAs), particularly CA IX, which is implicated in tumor growth and bacterial pathogenicity. The IC50 values for CA IX inhibition were reported as follows:
Table 3: CA Inhibition Data
Compound | CA IX IC50 (μM) | CA II IC50 (μM) |
---|---|---|
4e | 0.011 | 3.92 |
4g | 0.017 | 1.55 |
4h | 0.026 | 2.19 |
These findings indicate a strong selectivity for CA IX over CA II, which may contribute to its anticancer properties while minimizing off-target effects .
Properties
IUPAC Name |
4-methyl-N-(6-morpholin-4-yl-6-oxohexyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-15-6-8-16(9-7-15)24(21,22)18-10-4-2-3-5-17(20)19-11-13-23-14-12-19/h6-9,18H,2-5,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPPFABNGRULEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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